1-Phenyl-4-chloro-1-butene
Overview
Description
1-Phenyl-4-chloro-1-butene is an organic compound characterized by a phenyl group attached to a butene chain with a chlorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-4-chloro-1-butene can be synthesized through several methods. One common approach involves the reaction of 4-chloro-1-butene with benzene in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-4-chloro-1-butene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Addition: Bromine (Br₂) or hydrogen (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted phenyl butenes.
- Addition reactions produce dihalo derivatives or hydrogenated products.
- Oxidation reactions result in the formation of phenyl butanol or phenyl butanone.
Scientific Research Applications
1-Phenyl-4-chloro-1-butene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Phenyl-4-chloro-1-butene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
4-Phenyl-1-butene: Lacks the chlorine atom, resulting in different reactivity and applications.
1-Phenyl-1-butene: The position of the double bond and phenyl group affects its chemical behavior.
4-Chloro-1-butene: Lacks the phenyl group, leading to different chemical properties and uses.
Uniqueness: 1-Phenyl-4-chloro-1-butene is unique due to the presence of both a phenyl group and a chlorine atom, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(E)-4-chlorobut-1-enyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPMXTORBGIBCC-XBXARRHUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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